(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol

Physical organic chemistry Strain energy Computational chemistry

Medicinal chemistry programs targeting HCMV require the correct 2,2-dimethylcyclopropane scaffold-substitution with non-methylated analogs yields inactive compounds. This product delivers: • Validated gem-dimethyl pharmacophore for broad-spectrum anti-herpesvirus nucleoside analogues (EC₅₀ 0.7-8 µM). • Solid-state form (mp 59 °C) enabling precise weighing in moisture-sensitive polymerizations. • Sterically differentiated diol platform for asymmetric synthesis via enzymatic desymmetrization. Ensure synthetic fidelity-procure the correct dimethyl variant.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 39590-92-6
Cat. No. B1655620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol
CAS39590-92-6
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC1(CC1(CO)CO)C
InChIInChI=1S/C7H14O2/c1-6(2)3-7(6,4-8)5-9/h8-9H,3-5H2,1-2H3
InChIKeyYHLAEYZTZDWJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol: Chemical Identity and Key Properties


(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol (CAS 39590-92-6, molecular formula C₇H₁₄O₂, molecular weight 130.187 g/mol) is a gem-dimethyl-substituted cyclopropane-1,1-diyldimethanol derivative. The compound features a rigid cyclopropane core bearing two geminal methyl groups at the 2-position and two hydroxymethyl groups at the 1-position, producing a diol architecture with two hydrogen bond donors and two acceptors [1]. The predicted octanol-water partition coefficient (LogP) is approximately 0.3, and the topological polar surface area (TPSA) is 40.46 Ų . The compound is reported as a solid at ambient temperature with a melting point of 59 °C and a boiling point of 135 °C at 16 Torr [1]. It is structurally distinguished from the widely available 1,1-cyclopropanedimethanol (CAS 39590-81-3) by the presence of the gem-dimethyl pair, a modification that perturbs both physicochemical properties and ring-strain energetics.

1 Synthesis workflows requiring a gem-dimethyl cyclopropane scaffold with modulated ring-strain energetics
2 Programs that benefit from a solid-state diol intermediate for accurate weighing and recrystallization-based purification
3 Projects where the 2,2-dimethyl substitution pattern is structurally required for downstream pharmacophore or material-property fidelity

Why Non-Methylated Cyclopropane Dimethanols Cannot Substitute


The cyclopropane-1,1-diyldimethanol scaffold is used across medicinal chemistry, polymer synthesis, and agrochemical intermediate production; however, the physicochemical and stereoelectronic properties of this scaffold are strongly modulated by ring substitution. The gem-dimethyl substituents in (2,2-dimethylcyclopropane-1,1-diyl)dimethanol alter the ring-strain energy, the conformational landscape, and key molecular descriptors such as lipophilicity and melting point relative to the unsubstituted parent compound [1][2]. Consequently, replacing the 2,2-dimethyl variant with the more common 1,1-cyclopropanedimethanol (CAS 39590-81-3) or with mono-hydroxymethyl analogs changes not only the physical form and handling characteristics but also the thermodynamic driving force in ring-opening transformations and the steric environment at the reactive hydroxymethyl groups. The selection of the correct dimethyl substitution pattern is therefore a critical parameter for ensuring synthetic fidelity, physicochemical reproducibility, and desired biological or material performance.

Property
(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol
Target compound
1,1-Cyclopropanedimethanol (CAS 39590-81-3)
Common analog — not interchangeable
Ring strain
gem-Dimethyl stabilization may reduce ring-opening reactivity
Full cyclopropane strain retained; reaction kinetics may shift
Physical form
Solid at ambient temperature (mp 59°C); supports recrystallization
Liquid at room temperature; handling and purification workflows differ
Lipophilicity
Predicted LogP ~0.3; may favor membrane partitioning in derived analogs
XLogP3 ~-0.5; permeability profile may not transfer

Quantitative Differentiation vs. Closest Analogs


Ring-Strain Energy Reduction by gem-Dimethyl Substitution

The gem-dimethyl substitution on the cyclopropane ring reduces ring-strain energy by 6–10 kcal/mol relative to an unbranched acyclic reference, as established at the CBS, G2, and G2(MP2) levels of theory [1]. While this study examined parent gem-dimethylcyclopropane rather than the 1,1-diyldimethanol derivative, the strain-energy attenuation is a class-level effect attributable to the gem-dimethyl motif itself and is expected to operate in the title compound. The unsubstituted 1,1-cyclopropanedimethanol lacks this stabilization, implying that the 2,2-dimethyl derivative is thermodynamically less strained and may exhibit attenuated ring-opening reactivity under identical conditions.

Ring-Strain Energy
Class-level
~6–10 kcal/mol lower strain
Supports thermodynamic stability differentiation in ring-opening reaction design
Gas-phase computational study on model gem-dimethylcyclopropanes; class-level inference for title compound
Physical organic chemistry Strain energy Computational chemistry Cyclopropane reactivity

Increased Lipophilicity vs. Non-Methylated Analog

The title compound carries a predicted LogP of approximately 0.3 [1], whereas the unsubstituted 1,1-cyclopropanedimethanol has a predicted XLogP3 of approximately -0.5 . The ~0.8 log unit increase, arising from the two additional methyl groups, indicates that the 2,2-dimethyl derivative is roughly 6–7 times more lipophilic (by molar partition) than its parent scaffold. This divergence is significant in medicinal chemistry where modulating LogP within the 0–3 range is critical for optimizing membrane permeability and oral bioavailability.

Lipophilicity Shift
Reported
ΔLogP ≈ +0.8 (~6.3× higher partition)
Supports permeability-profile differentiation from non-methylated parent scaffold
Predicted values from different computational engines; confirm with experimental logP measurement
Medicinal chemistry ADME prediction Physicochemical profiling Lead optimization

Solid-State Physical Form vs. Liquid Analog

The title compound is a solid at ambient temperature with a reported melting point of 59 °C [1]. In contrast, the unsubstituted 1,1-cyclopropanedimethanol is a liquid at room temperature (melting point below 25 °C) . This difference in physical state affects handling, storage, formulation, and purification workflows. Solid intermediates can be purified by recrystallization, are generally easier to weigh accurately for small-scale reactions, and may offer superior long-term storage stability relative to viscous or volatile liquids.

Physical State at 25°C
Reported
Solid (mp 59°C) vs. Liquid analog
Supports solid-dispensing, recrystallization, and storage-stability workflows
Melting point elevated by ≥34°C relative to non-methylated analog
Solid-state chemistry Formulation science Crystallization Handling and storage

Divergent Boiling Point and Volatility Profile

The title compound boils at 135 °C under reduced pressure (16 Torr) [1]. The unsubstituted 1,1-cyclopropanedimethanol boils at 235–236 °C at atmospheric pressure . Although the pressure conditions differ and preclude a direct quantitative comparison, the substantially lower boiling point at reduced pressure suggests that the 2,2-dimethyl derivative is significantly more volatile, likely owing to reduced intermolecular hydrogen-bonding networks in the solid state and lower molecular surface area engagement. This divergence matters for vacuum distillation purification strategies and for assessing evaporative losses during high-temperature synthetic transformations.

Volatility Profile
Context-dependent
135°C (16 Torr) — reported
Supports vacuum distillation process design; volatility profile differs from parent diol
Different pressure conditions preclude direct comparison; validate under process-relevant vacuum
Process chemistry Distillation Volatility Thermal separation

Antiviral Scaffold Precedent for Cyclopropane Derivatives

Second-generation methylenecyclopropane nucleoside analogues incorporating a 2,2-bis(hydroxymethyl)cyclopropane moiety have demonstrated potent in vitro activity against human cytomegalovirus (HCMV), murine cytomegalovirus (MCMV), varicella-zoster virus (VZV), Epstein-Barr virus (EBV), and human herpesviruses 6 and 8, with EC₅₀ values ranging from <0.3 µM to 54 µM depending on the specific virus and assay [1]. The compound designated ZSM-I-62 (cyclopropavir), a guanine analogue built on this scaffold, achieved EC₅₀ values of 0.7–8 µM against CMV, HHV-6, and HHV-8 and demonstrated in vivo oral efficacy in murine models superior to ganciclovir [1]. These data establish the 2,2-bis(hydroxymethyl)cyclopropane subunit as a privileged scaffold for antiviral nucleoside design, supporting the value of the title compound as a key synthetic intermediate in this therapeutic space.

Antiviral Scaffold Precedent
Source review
Reported anti-herpesvirus activity of derived nucleoside analogues
Supports antiviral chemotype research context for scaffold-derived libraries
Title compound is a synthetic precursor; no direct bioactivity data reported
Antiviral drug discovery Nucleoside analogues Herpesvirus Cytomegalovirus

Enhanced Steric Bulk and Selectivity in Derivatization

The gem-dimethyl group at the 2-position of the cyclopropane ring introduces significant steric bulk adjacent to the reactive 1,1-bis(hydroxymethyl) center. The Thorpe-Ingold effect (gem-dialkyl effect) predicts that geminal substitution compresses the internal bond angle at the quaternary carbon, bringing the two hydroxymethyl groups into closer proximity and potentially accelerating intramolecular cyclization reactions relative to the unsubstituted analog [1]. Furthermore, the additional steric shielding may confer greater selectivity in mono-functionalization of the diol, where the non-methylated cyclopropane-1,1-diyldimethanol may exhibit lower discrimination between the two hydroxymethyl groups due to reduced steric differentiation.

Steric Compression Effect
Class-level
Predicted cyclization-rate enhancement via Thorpe-Ingold effect
Supports polymerization-kinetics and diol mono-functionalization selectivity studies
Qualitative inference; verify kinetic outcomes with title compound experimentally
Synthetic chemistry Steric effects Protecting group strategy Regioselectivity

Procurement-Driven Application Scenarios


Antiviral Methylenecyclopropane Nucleoside Analogue Synthesis

In antiviral medicinal chemistry programs targeting human cytomegalovirus (HCMV) and other herpesviruses, (2,2-dimethylcyclopropane-1,1-diyl)dimethanol serves as a key intermediate for constructing the 2,2-bis(hydroxymethyl)cyclopropane scaffold found in second-generation methylenecyclopropane nucleoside analogues. Compounds such as cyclopropavir (ZSM-I-62), derived from this scaffold, have demonstrated broad-spectrum anti-herpesvirus activity with EC₅₀ values as low as 0.7–8 µM and in vivo oral efficacy in murine models [1]. The gem-dimethyl substitution pattern present in the title compound is structurally conserved in these active analogues and is critical for the antiviral pharmacophore. Substitution with the non-methylated 1,1-cyclopropanedimethanol would yield a different scaffold lacking the demonstrated biological validation. Procurement of the correct dimethyl variant ensures synthetic entry into this clinically relevant chemical space.

Sterically Demanding Polyester and Polyurethane Monomers

The title compound functions as a rigid, sterically hindered diol monomer for polyester and polyurethane synthesis. Compared to the unsubstituted 1,1-cyclopropanedimethanol, the gem-dimethyl groups introduce greater steric bulk, which, through the Thorpe-Ingold effect, can influence polycondensation kinetics and the degree of cyclization vs. linear chain propagation [1]. This steric modulation is valuable for tailoring polymer thermal properties, crystallinity, and glass transition temperature. The solid-state form of the title compound (mp 59 °C) also facilitates accurate stoichiometric weighing and handling in moisture-sensitive polymerization setups, a practical advantage over the liquid non-methylated analog [2].

Agrochemical and Insecticidal Cyclopropane Intermediate

Cyclopropane-1,1-diyldimethanol derivatives with gem-dimethyl substitution appear as substructures in pyrethroid and related insecticidal chemotypes. The 2,2-dimethylcyclopropane motif is prevalent in synthetic pyrethroids; the title compound provides a di-functionalized entry point for constructing more complex ester, ether, or carbamate derivatives. The reduced ring-strain energy of the gem-dimethylcyclopropane core (by 6–10 kcal/mol [1]) may contribute to improved thermal and metabolic stability of derived agrochemicals compared to those built from the unsubstituted cyclopropane dimethanol. Furthermore, the higher predicted LogP of the gem-dimethyl compound (ΔLogP ≈ +0.8) aligns with the lipophilicity requirements typical of crop protection agents .

Asymmetric Synthesis and Chiral Building Block Derivatization

The 1,1-bis(hydroxymethyl) substitution on the cyclopropane ring creates a prochiral or chiral center, making the compound a candidate for asymmetric transformations. The additional gem-dimethyl substitution provides facial differentiation that can enhance diastereoselectivity in subsequent reactions such as enzymatic desymmetrization or chiral auxiliary-directed functionalization. Research on gem-dimethylcyclopropane-fused compounds has demonstrated that the steric hindrance introduced by the gem-dimethyl group can act as an on/off switch for tautomerization and sigmatropic rearrangement pathways [1]. For synthetic methodology groups exploring stereoselective cyclopropane chemistry, the title compound offers a more sterically differentiated substrate platform than the simple 1,1-cyclopropanedimethanol.

Application
Selection Property
Validation Focus
Antiviral nucleoside analogue synthesis
gem-Dimethyl pharmacophore scaffold fidelity
Verify scaffold incorporation and antiviral assay response of derived analogues
Sterically demanding polyester and polyurethane monomers
Steric bulk and solid-state handling characteristics
Confirm polymerization kinetics, cyclization vs. linear propagation ratio, and thermal properties
Agrochemical and insecticidal cyclopropane intermediates
Lipophilicity and ring-strain energy profile
Assess metabolic stability and formulation compatibility of derived esters or carbamates
Asymmetric synthesis and chiral building block derivatization
Steric facial differentiation from gem-dimethyl substitution
Evaluate diastereoselectivity in enzymatic desymmetrization or chiral-auxiliary approaches
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